N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide
Description
Historical Development of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold was first recognized for its bioactivity in the 1960s with the discovery of Levamisole , an anthelmintic and immunomodulatory agent. Early studies revealed that substitutions at the C-5 and C-6 positions of the bicyclic core could modulate biological activity, leading to derivatives with antiproliferative effects. For example, Leoni et al. demonstrated that imidazo[2,1-b]thiazole derivatives induce G2/M cell cycle arrest in HT-29 colon cancer cells through caspase activation and Akt pathway inhibition.
A pivotal advancement came with the development of one-pot synthesis methods by Mir et al., which enabled efficient construction of imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles using dibenzoylacetylene and aminothiazoles. This catalyst-free approach, yielding products in 78% efficiency under mild conditions, facilitated large-scale production for pharmacological testing. Subsequent structural modifications, such as the introduction of triazole conjugates, further expanded therapeutic applications, particularly in oncology.
Significance in Medicinal Chemistry Research
The structural versatility of imidazo[2,1-b]thiazoles allows for targeted interactions with biological macromolecules. Key findings include:
- Microtubule Destabilization : Shaik et al. synthesized imidazo[2,1-b]thiazole-triazole conjugates (e.g., 4g and 4h ) that inhibited tubulin polymerization at IC50 values of 0.92 μM and 0.78 μM, respectively, in A549 lung cancer cells. These compounds induced G2/M phase arrest and apoptosis via Bax/Bcl-2 pathway modulation.
- Kinase Inhibition : Derivatives bearing ethoxynicotinamide groups, such as This compound , exhibit enhanced solubility and ATP-competitive binding to kinase domains, making them candidates for tyrosine kinase inhibitor development.
Table 1 : Bioactive Imidazo[2,1-b]thiazole Derivatives
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Levamisole | Immunomodulation | N/A | Cholinergic receptor agonism |
| 4g | Tubulin | 0.92 | Microtubule destabilization |
| 4h | Tubulin | 0.78 | Apoptosis induction |
Current Research Landscape and Knowledge Gaps
Recent studies prioritize structure-activity relationship (SAR) optimization to improve selectivity and reduce off-target effects. For instance, substitutions on the phenyl ring of the nicotinamide moiety have been shown to enhance blood-brain barrier permeability. However, critical gaps persist:
- Target Identification : While tubulin and kinases are established targets, the compound’s interactions with epigenetic regulators (e.g., histone deacetylases) remain unexplored.
- In Vivo Efficacy : Most data derive from in vitro models; robust preclinical studies in animal models are lacking.
- Synthetic Challenges : Current methods for introducing ethoxy groups at the nicotinamide C-2 position require harsh conditions, limiting yield.
Future research must address these gaps to advance the compound into clinical evaluation.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18-15(4-3-9-20-18)17(24)21-14-7-5-13(6-8-14)16-12-23-10-11-26-19(23)22-16/h3-9,12H,2,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLISJOLTSRSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under mild heating conditions.
Coupling with Nicotinamide: The imidazo[2,1-b]thiazole intermediate is then coupled with 2-ethoxynicotinamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
The following analysis compares N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide with structurally and functionally related compounds, focusing on molecular features, activity, and therapeutic applications.
Structural Analogues with Imidazo[2,1-b]thiazole/Oxazole Cores
Key Structural Differences :
- Delamanid replaces the thiazole ring with an oxazole and incorporates a nitro group, critical for its antimycobacterial activity .
- ND-11503 and SRT1720 feature carboxamide linkers but differ in substituents (e.g., dihydrobenzofuran vs. quinoxaline), altering target specificity .
Activity and Pharmacokinetic Comparisons
- Delamanid : Demonstrates potent activity against multidrug-resistant tuberculosis (MDR-TB) with a MIC₉₀ of 0.006–0.024 μg/mL . Its nitro group is metabolically activated to generate reactive intermediates, disrupting mycobacterial cell walls .
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole : Exhibits enzyme inhibitory activity (IC₅₀ = 1.4 μM), attributed to the electron-withdrawing sulfonyl group enhancing binding affinity .
- ND-11503/ND-11564: These analogs show variable anticancer activity depending on substituents; for example, trifluoromethylphenoxy groups in ND-11564 enhance metabolic stability .
- Target Compound : While direct activity data are unavailable, its ethoxy group may improve metabolic stability compared to nitro-containing analogs like Delamanid, which face mutagenicity concerns .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.43 g/mol. Its structure includes an imidazo[2,1-b]thiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
The precise mechanism of action for this compound is not fully elucidated. However, compounds derived from the imidazo[2,1-b]thiazole system have been shown to interact with multiple biological targets:
- Anticancer Activity : Research indicates that derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains and fungi.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
Anticancer Activity
Several studies have examined the anticancer effects of related compounds. For instance, derivatives of imidazo[2,1-b]thiazoles have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A notable study highlighted that certain thiazole derivatives effectively inhibited the growth of colon cancer cells by inducing G1 phase cell cycle arrest via upregulation of p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins .
Antimicrobial Activity
The antimicrobial potential of imidazo[2,1-b]thiazole derivatives has been documented in various studies. These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as some fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds in this class have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Sayed et al. (2006) | Demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells. |
| Koketsu et al. (2002) | Reported antiviral potential in thiazine derivatives, suggesting a broad spectrum of biological activity. |
| Jupudi et al. (2013) | Found that certain derivatives possess immunomodulatory effects, enhancing immune response in vitro. |
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest that they may exhibit favorable absorption characteristics with moderate bioavailability. Metabolism typically occurs via hepatic pathways, with several metabolites demonstrating biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
